Phenylazosalicylic Acid-d5
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Overview
Description
Phenylazosalicylic Acid-d5, also known as 2-Hydroxy-5-(phenylazo-d5)benzoic Acid, is a deuterated derivative of phenylazosalicylic acid. It is a compound with the molecular formula C13H5D5N2O3 and a molecular weight of 247.26. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylazosalicylic Acid-d5 can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline-d5 to form the diazonium salt. This is achieved by treating aniline-d5 with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with salicylic acid under alkaline conditions to form this compound .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenylazosalicylic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Phenylazosalicylic Acid-d5 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its isotopic labeling.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of Phenylazosalicylic Acid-d5 involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The compound’s isotopic labeling allows for detailed tracking and analysis of these interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylazosalicylic Acid: The non-deuterated form of Phenylazosalicylic Acid-d5.
2-Hydroxy-5-(4-nitrophenylazo)benzoic Acid: A similar compound with a nitro group on the phenyl ring.
5-(4-Methoxyphenylazo)salicylic Acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .
Properties
CAS No. |
1331662-16-8 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
247.265 |
IUPAC Name |
(3E)-6-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,14H,(H,17,18)/b15-10+/i1D,2D,3D,4D,5D |
InChI Key |
RHNZXOLQSPSLLQ-IMDYLRBESA-N |
SMILES |
C1=CC=C(C=C1)NN=C2C=CC(=O)C(=C2)C(=O)O |
Synonyms |
2-Hydroxy-5-[2-(phenyl-d5)diazenyl]benzoic Acid; 2-Hydroxy-5-(phenylazo-d5)benzoic Acid; 5-(Phenylazo-d5)salicylic Acid; 2-Hydroxy-5-(phenylazo-d5)benzoic Acid; CK 46A-d5; NSC 163392-d5; |
Origin of Product |
United States |
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